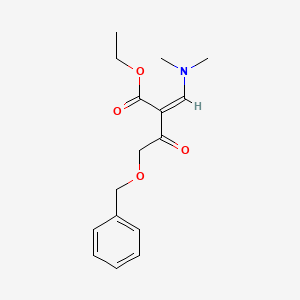
ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylaminomethylidene group, a phenylmethoxy group, and an ethyl ester. Its chemical properties make it a valuable subject of study in fields such as organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate typically involves multi-step organic reactions. One common method includes the condensation of dimethylamine with an appropriate aldehyde to form the dimethylaminomethylidene intermediate. This intermediate is then reacted with a phenylmethoxy-substituted butanoate ester under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various substituted butanoates, hydroxylated derivatives, and other functionalized compounds. These products are often used as intermediates in further synthetic applications.
Wissenschaftliche Forschungsanwendungen
Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate involves its interaction with specific molecular targets. The dimethylaminomethylidene group is known to participate in nucleophilic addition reactions, while the phenylmethoxy group can engage in π-π interactions with aromatic systems. These interactions influence the compound’s reactivity and biological activity. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate can be compared with other similar compounds, such as:
- Ethyl (2Z)-2-(aminomethylidene)-3-oxo-4-phenylmethoxybutanoate
- Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-methoxybutanoate
- Ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylbutanoate
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of functional groups in this compound makes it particularly valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C16H21NO4 |
|---|---|
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C16H21NO4/c1-4-21-16(19)14(10-17(2)3)15(18)12-20-11-13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3/b14-10- |
InChI-Schlüssel |
GSSBCHMKZXJMBT-UVTDQMKNSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C\N(C)C)/C(=O)COCC1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)C(=CN(C)C)C(=O)COCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















